molecular formula C9H18O B3053978 4-Cyclopentylbutan-1-ol CAS No. 5732-93-4

4-Cyclopentylbutan-1-ol

Cat. No.: B3053978
CAS No.: 5732-93-4
M. Wt: 142.24 g/mol
InChI Key: ZOUVLXYJWNZBKG-UHFFFAOYSA-N
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Description

4-Cyclopentylbutan-1-ol is an organic compound with the molecular formula C9H18O It is a cycloalkane derivative, specifically a cyclopentane ring attached to a butanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Cyclopentylbutan-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclopentylmagnesium bromide with butanal, followed by hydrolysis. The reaction conditions typically include anhydrous ether as a solvent and a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, this compound can be produced through the hydrogenation of cyclopentylbutanone. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The hydrogenation reaction reduces the ketone group to an alcohol, yielding this compound.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopentylbutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form 4-Cyclopentylbutanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to 4-Cyclopentylbutane using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of pyridine.

Major Products Formed

    Oxidation: 4-Cyclopentylbutanoic acid.

    Reduction: 4-Cyclopentylbutane.

    Substitution: 4-Cyclopentylbutyl chloride or bromide.

Scientific Research Applications

4-Cyclopentylbutan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.

Mechanism of Action

The mechanism of action of 4-Cyclopentylbutan-1-ol is primarily related to its ability to interact with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, potentially affecting their function. Additionally, the cyclopentyl ring can interact with hydrophobic regions of proteins and enzymes, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanol: A simpler cycloalkane with a hydroxyl group attached directly to the cyclopentane ring.

    Butanol: A straight-chain alcohol with four carbon atoms.

    Cyclopentylmethanol: A compound with a cyclopentane ring attached to a methanol group.

Uniqueness

4-Cyclopentylbutan-1-ol is unique due to its combination of a cyclopentane ring and a butanol chain. This structure provides distinct chemical and physical properties, making it valuable for specific applications in research and industry. Its ability to undergo various chemical reactions and its potential biological activities further enhance its significance.

Biological Activity

4-Cyclopentylbutan-1-ol (C9H18O) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a cyclopentyl group attached to a butanol chain. Its molecular structure can be represented as follows:

C9H18O\text{C}_9\text{H}_{18}\text{O}

This compound features a hydroxyl (-OH) functional group, which is significant for its biological activity.

Pharmacological Potential

Research indicates that this compound may exhibit various pharmacological effects, particularly in the modulation of cannabinoid receptors. It has been suggested that compounds with similar structures can act as antagonists or inverse agonists of the Cannabinoid-1 (CB1) receptor, which is implicated in several neurological and metabolic disorders .

Table 1: Biological Activities of Related Compounds

CompoundActivity TypeReference
This compoundPotential CB1 receptor modulator
N-(1-piperidinyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazole-3-carboxamideCB1 receptor antagonist
Palmitoylethanolamide (PEA)Anti-inflammatory, pain relief

Inflammatory Response Modulation

Studies have demonstrated that related compounds can significantly affect inflammatory responses. For example, compounds similar to this compound have shown efficacy in reducing cytokine levels in models of inflammation . This suggests that this compound may also possess anti-inflammatory properties.

Study on Pain Management

In a study examining the effects of cannabinoid receptor modulators on pain management, it was found that certain derivatives exhibited significant reductions in pain-related behaviors in animal models. While specific data on this compound is limited, the results from related compounds indicate a promising avenue for further investigation .

Effects on Lipid Metabolism

Another area of interest is the impact of such compounds on lipid metabolism. Research has indicated that certain cannabinoid receptor antagonists can influence lipid profiles and may have therapeutic potential in conditions like obesity and metabolic syndrome . This aligns with the hypothesized effects of this compound.

Safety and Toxicology

The safety profile of this compound remains to be thoroughly evaluated. Preliminary data suggest that while related compounds show therapeutic promise, they may also carry risks associated with long-term use, including potential cardiovascular effects .

Table 2: Safety Profile Overview

ParameterFinding
Acute ToxicityLimited data available
Long-term EffectsPotential cardiovascular risks
Recommended DosageNot yet established

Properties

IUPAC Name

4-cyclopentylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c10-8-4-3-7-9-5-1-2-6-9/h9-10H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOUVLXYJWNZBKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20618222
Record name 4-Cyclopentylbutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20618222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5732-93-4
Record name 4-Cyclopentylbutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20618222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Cyclopentyl-butyraldehyde (4.9 g, 35 mmol) was taken up in ethanol (100 mL) and treated slowly with sodium borohydride (1.72 g, 4.54 mmol). The reaction was stirred for three days and quenched with water (10 mL). The reaction was diluted with dichloromethane (200 mL) and washed with water (2×100 mL). The organic phase was dried (MgSO4), filtered, and concentrated to yield an oil. The product was passed through a pad of silica to yield 4-cyclopentyl-butan-1-ol as a colorless oil (3.12 g, 63%).
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
1.72 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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